5-((tert-Butoxycarbonyl)amino)-2-fluorobenzoic acid
Overview
Description
5-((tert-Butoxycarbonyl)amino)-2-fluorobenzoic acid: is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a fluorobenzoic acid moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly significant in the field of medicinal chemistry and organic synthesis due to its stability and reactivity.
Mechanism of Action
Target of Action
It’s known that tert-butoxycarbonyl (boc) protected amino acids are often used in peptide synthesis . They are typically used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The Boc group in the compound serves as a protective group for the amino acid part of the molecule during peptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis. It’s used as a starting material in dipeptide synthesis
Pharmacokinetics
It’s known that the compound is used in peptide synthesis, suggesting that it may have properties suitable for biological applications .
Result of Action
The result of the compound’s action is the formation of dipeptides in satisfactory yields within 15 minutes . This suggests that the compound is efficient in its role in peptide synthesis.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature . This suggests that the choice of solvent can significantly impact the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butoxycarbonyl)amino)-2-fluorobenzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Deprotection Reactions: The Boc protecting group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Deprotected Amines: Removal of the Boc group yields the free amine.
Substituted Benzoic Acids: Nucleophilic substitution at the fluorine position results in various substituted benzoic acids.
Scientific Research Applications
5-((tert-Butoxycarbonyl)amino)-2-fluorobenzoic acid has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Bioconjugation: Utilized in the preparation of bioconjugates for drug delivery and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-fluorobenzoic acid: Lacks the Boc protecting group, making it more reactive and less stable during synthesis.
5-((tert-Butoxycarbonyl)amino)benzoic acid: Similar structure but without the fluorine atom, resulting in different reactivity and applications.
Uniqueness
5-((tert-Butoxycarbonyl)amino)-2-fluorobenzoic acid is unique due to the presence of both the Boc protecting group and the fluorine atom. This combination provides stability during synthesis and allows for selective functionalization, making it a valuable intermediate in organic and medicinal chemistry.
Properties
IUPAC Name |
2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-7-4-5-9(13)8(6-7)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEMWLXHFTXNLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401185306 | |
Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401185306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141940-32-1 | |
Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141940-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401185306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.